Methyl 4-acetamidobenzoate
Overview
Description
Methyl 4-acetamidobenzoate, also known as methyl N-acetylaminobenzoate, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group at the para position of the benzene ring and a methyl ester group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetylamino)benzoate typically involves the acetylation of 4-aminobenzoic acid followed by esterification. One common method is as follows:
Acetylation: 4-aminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)benzoic acid.
Industrial Production Methods
Industrial production of methyl 4-(acetylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(acetylamino)benzoic acid and methanol.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Hydrolysis: 4-(acetylamino)benzoic acid and methanol.
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-acetamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of local anesthetics and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze acetylation and deacetylation reactions. The acetylamino group can be hydrolyzed by amidases, releasing the active amino group, which can then participate in further biochemical processes .
Comparison with Similar Compounds
Methyl 4-acetamidobenzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Lacks the acetyl group, making it more reactive in certain substitution reactions.
Methyl 4-(methylthio)benzoate: Contains a methylthio group instead of an acetylamino group, leading to different chemical properties and reactivity.
Methyl 4-(dodecyloxy)benzoate: Has a long alkyl chain, making it more hydrophobic and suitable for different applications.
The uniqueness of methyl 4-(acetylamino)benzoate lies in its acetylamino group, which imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-acetamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWTXJSLAZKYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342009 | |
Record name | Methyl 4-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-22-5 | |
Record name | Methyl 4-(acetylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17012-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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